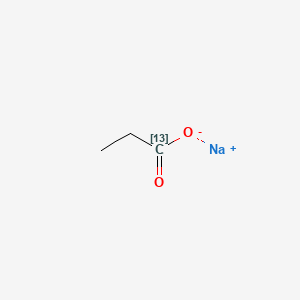
Sodium propionate-1-13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium propanoate, also known as sodium propionate, is the sodium salt of propionic acid. It has the chemical formula Na(C₂H₅COO). This white crystalline solid is deliquescent in moist air and is commonly used as a food preservative due to its ability to inhibit mold growth .
Métodos De Preparación
Sodium propanoate is typically produced by the reaction of propionic acid with sodium carbonate or sodium hydroxide. The reaction conditions involve mixing propionic acid with either sodium carbonate or sodium hydroxide in an aqueous solution, followed by crystallization to obtain the sodium propanoate . Industrial production methods are similar, often involving large-scale reactors and continuous processing to ensure high yield and purity.
Análisis De Reacciones Químicas
Sodium propanoate undergoes various chemical reactions, including:
Oxidation: Sodium propanoate can be oxidized to produce carbon dioxide and water.
Reduction: It can be reduced to form propionic acid.
Substitution: Sodium propanoate can participate in substitution reactions where the sodium ion is replaced by another cation. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like hydrogen gas.
Aplicaciones Científicas De Investigación
Key Applications
-
Metabolic Studies
- Sodium propionate-1-13C is widely used to investigate metabolic pathways in different organisms, including humans and gut microbiota. It helps researchers understand energy production and fatty acid synthesis by tracing the incorporation of the carbon-13 label into metabolites.
-
Gut Microbiome Research
- The compound is utilized to study how gut bacteria metabolize propionate, influencing the production of short-chain fatty acids, which are crucial for gut health. This research sheds light on the role of propionate in maintaining metabolic balance and overall health.
-
Plant and Fungal Studies
- Researchers use this compound to examine how plants and fungi utilize propionate as a carbon source for growth. This application helps in understanding plant metabolism and interactions with soil microorganisms.
-
Environmental Studies
- In ecological research, this compound is employed to trace the degradation pathways of propionate by microorganisms in soil and aquatic systems. This application contributes to understanding carbon cycling and microbial ecology.
Metabolic Pathway Tracing
A study demonstrated the effectiveness of this compound in tracing metabolic pathways related to energy production in mammalian cells. The incorporation of carbon-13 into metabolites allowed researchers to map specific pathways involved in fatty acid synthesis, providing insights into metabolic disorders .
Gut Health
Research indicated that sodium propionate influences the production of short-chain fatty acids in gut microbiota. By tracking how gut bacteria metabolize this compound, scientists gained valuable information about its effects on host metabolism and gut health .
Environmental Impact
Another study investigated the degradation pathways of this compound in aquatic systems, revealing that microorganisms efficiently utilized this compound, thereby contributing to carbon cycling within ecosystems .
Mecanismo De Acción
The mechanism of action of sodium propanoate involves its ability to inhibit the growth of mold and bacteria by disrupting their metabolic processes. It has been shown to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a key role in inflammation and immune responses . Sodium propanoate also enhances the production of antioxidant enzymes such as manganese superoxide dismutase and heme oxygenase-1, contributing to its anti-inflammatory and antioxidant effects .
Comparación Con Compuestos Similares
Sodium propanoate is similar to other short-chain fatty acid salts such as calcium propanoate and potassium propanoate. it is unique in its specific applications and effectiveness as a preservative. Other similar compounds include:
Calcium propanoate: Used as a food preservative, particularly in bakery products.
Potassium propanoate: Also used as a food preservative with similar properties to sodium propanoate.
Sodium propanoate stands out due to its high solubility in water and its effectiveness in inhibiting mold growth in various environments.
Propiedades
Número CAS |
62601-06-3 |
|---|---|
Fórmula molecular |
C3H6NaO2+ |
Peso molecular |
98.06 g/mol |
Nombre IUPAC |
sodium;(113C)propanoic acid |
InChI |
InChI=1S/C3H6O2.Na/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/i3+1; |
Clave InChI |
JXKPEJDQGNYQSM-FJUFCODESA-N |
SMILES |
CCC(=O)[O-].[Na+] |
SMILES isomérico |
CC[13C](=O)O.[Na+] |
SMILES canónico |
CCC(=O)O.[Na+] |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















